molecular formula C8H9N B1609052 2-Allylpyridine CAS No. 2835-33-8

2-Allylpyridine

Cat. No.: B1609052
CAS No.: 2835-33-8
M. Wt: 119.16 g/mol
InChI Key: LIPRUDRQZVPYCL-UHFFFAOYSA-N
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Description

2-Allylpyridine is an organic compound with the molecular formula C8H9N. It is a derivative of pyridine, where an allyl group is attached to the second position of the pyridine ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

2-Allylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in coordination chemistry and can form complexes with various metals.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Allylpyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions can provide higher yields and selectivity. These methods often employ palladium catalysts along with ligands and bases to facilitate the reaction between pyridine and allyl halides.

Chemical Reactions Analysis

Types of Reactions: 2-Allylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Saturated pyridine derivatives.

    Substitution: Halogenated pyridines or other substituted derivatives.

Mechanism of Action

The mechanism of action of 2-allylpyridine depends on its specific application. In coordination chemistry, it acts as a ligand, donating its nitrogen lone pair to form complexes with metal ions. In organic synthesis, its reactivity is influenced by the electron-donating effects of the allyl group, which can activate the pyridine ring towards various chemical transformations.

Comparison with Similar Compounds

    Pyridine: The parent compound, lacking the allyl group.

    2-Methylpyridine: A derivative with a methyl group instead of an allyl group.

    2-Ethylpyridine: A derivative with an ethyl group.

Uniqueness: 2-Allylpyridine is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to other pyridine derivatives. The allyl group can participate in additional reactions, such as polymerization or cross-coupling, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-prop-2-enylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N/c1-2-5-8-6-3-4-7-9-8/h2-4,6-7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPRUDRQZVPYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180321
Record name Pyridine, ethenylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2835-33-8, 25638-00-0
Record name 2-(2-Propen-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2835-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Allylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylpicoline (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025638000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, ethenylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ALLYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S44FD90056
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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